Product packaging for Acetovaltrate(Cat. No.:CAS No. 25161-41-5)

Acetovaltrate

Cat. No.: B151094
CAS No.: 25161-41-5
M. Wt: 480.5 g/mol
InChI Key: FWKBQAVMKVZEOT-UHFFFAOYSA-N
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Description

Overview of Acevaltrate as a Natural Iridoid

Acevaltrate is specifically identified as a non-glycosidic iridoid, distinguishing it from the more common iridoid glycosides which are linked to a sugar moiety, typically glucose, at the C-1 position nih.gov. Its chemical formula is C₂₄H₃₂O₁₀, and it has a molar mass of 480.510 g·mol⁻¹. wikipedia.org Acevaltrate is also known by other names such as Acetoxyvaltrate and Acetovaltrate wikipedia.org. Structurally, it is a triesters of a polyalcohol with an iridoid framework google.comgoogle.com.

Acevaltrate's PubChem Compound ID (CID) is 65717 uni.lu. It is categorized under several chemical classes, including iridoids and derivatives, bicyclic monoterpenoids, and fatty acid esters foodb.ca.

Botanical Sources of Acevaltrate (Valerianaceae)

Acevaltrate is predominantly found in plants belonging to the Valerianaceae family nih.govwikipedia.org. This family includes the well-known Valeriana officinalis, commonly used in traditional medicine google.comgoogle.commdpi.com. Acevaltrate has been isolated from species such as Valeriana glechomifolia and Valeriana jatamansi (synonymous with Valeriana wallichii) wikipedia.orgmdpi.comchemfaces.com. While Valeriana officinalis is a primary source of valepotriates, including acevaltrate, other Valeriana species also contain these compounds google.comgoogle.com. Studies have characterized the valepotriate content, including acevaltrate, in various organs (roots, rhizomes, leaves, and inflorescences) of different Valeriana species scialert.net.

Research on Iranian wild species of Valerianaceae, such as Valeriana sisymbriifolia, Valeriana alliariifolia, and Centranthus longiflorus, has also investigated their valepotriate content, comparing it to that of commercial Valeriana officinalis scialert.net. Quantitative analysis revealed varying amounts of acevaltrate (often measured alongside valtrate (B1682818) as diene valepotriates) in different plant parts and species scialert.net. For instance, in one study, the acevaltrate + valtrate content in Iranian wild species ranged from a minimum of 0.06% in the stem of V. sisymbriifolia to a maximum of 10.85% in the root of V. alliariifolia (dry weight basis) scialert.net. These levels were compared to commercial Valeriana officinalis samples, which showed acevaltrate + valtrate contents between 5.1% and 9.26% scialert.net.

Table 1: Acevaltrate + Valtrate Content in Selected Valerianaceae Species and Organs (Dry Weight %) scialert.net

SpeciesOrganAcevaltrate + Valtrate (%)
Valeriana sisymbriifoliaStem0.06
Valeriana alliariifoliaRoot10.85
Valeriana officinalisRoot and Rhizome5.1 - 9.26

Contextualization of Acevaltrate within Valepotriate Research

Acevaltrate is a member of the valepotriates, a group of iridoid triesters characteristic of the Valerianaceae family google.comgoogle.commdpi.comchemfaces.com. Valepotriates are generally considered to be among the bioactive compounds in valerian extracts, although the specific compounds responsible for the observed pharmacological effects, such as sedative and anxiolytic properties, are not fully understood google.comgoogle.commdpi.com. Valepotriates are known to be unstable and can decompose under various conditions, including in alcoholic solutions and under acidic or alkaline conditions google.comgoogle.com. The major decomposition products of diene type valepotriates like acevaltrate include baldrinals google.comgoogle.com.

Research into valepotriates, including acevaltrate, has explored their potential biological activities. Studies have investigated the effects of valepotriates isolated from Valeriana glechomifolia on the enzymatic activity of rat P-type ATPases wikipedia.orgchemfaces.com. Acevaltrate, along with valtrate and 1-β-acevaltrate, was found to inhibit H⁺/K⁺-ATPase activity from rat gastric epithelium chemfaces.com. Acevaltrate also showed inhibitory activity against Na⁺/K⁺-ATPase in rat kidney and brain hemispheres chemfaces.com.

Furthermore, valepotriates, including acevaltrate, have been studied for their cytotoxic properties chemfaces.complos.org. Diene type valepotriates such as valtrate, isovaltrate, and acevaltrate have demonstrated cytotoxicity against certain human cancer cell lines, including human small-cell lung cancer (GLC₄) and human colorectal cancer (COLO 320) cells, with IC₅₀ values in the low micromolar range chemfaces.com. Research also suggests that the oxirane nucleus within the structure of iridoid valepotriates is important for their antioxidant profile plos.orgresearchgate.net. Studies involving forced degradation of valepotriates, including acevaltrate, have indicated that degradation can reduce their antioxidant activities plos.orgresearchgate.net.

Table 2: Cytotoxicity of Diene Valepotriates Against Cancer Cell Lines (IC₅₀ values in µM) chemfaces.com

CompoundGLC₄ (Human small-cell lung cancer)COLO 320 (Human colorectal cancer)
Valtrate1-61-6
Isovaltrate1-61-6
Acevaltrate1-61-6

Recent academic research continues to explore the potential of acevaltrate and other valepotriates. For instance, one study identified acevaltrate as an inhibitor of the Otub1/c-Maf axis, demonstrating potent anti-myeloma activity in in vitro and in vivo models, suggesting its potential for further development in the treatment of multiple myeloma researchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32O10 B151094 Acetovaltrate CAS No. 25161-41-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O10/c1-13(2)7-19(27)33-22-21-17(16(11-30-22)10-29-14(3)25)8-18(24(21)12-31-24)32-20(28)9-23(5,6)34-15(4)26/h8,11,13,18,21-22H,7,9-10,12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKBQAVMKVZEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C2C(=CC(C23CO3)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865184
Record name 4-[(Acetyloxy)methyl]-1-[(3-methylbutanoyl)oxy]-6,7a-dihydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxiran]-6-yl 3-(acetyloxy)-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acevaltrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034494
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

25161-41-5
Record name Acevaltrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034494
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

83 - 84 °C
Record name Acevaltrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034494
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Isolation, Characterization, and Analytical Methodologies for Acevaltrate

Extraction Techniques from Plant Matrices

The initial step in obtaining acevaltrate from plant sources, such as the roots and rhizomes of Valeriana species, is extraction from the plant matrix. Various solid-liquid extraction techniques can be employed for this purpose. unirioja.esmdpi.com Maceration is a simple and traditional method where the plant material is soaked in a solvent, allowing the compounds to diffuse into the liquid. unirioja.esmdpi.comgroupeberkem.com While straightforward, maceration can be time-consuming and may have lower efficiency compared to other methods. mdpi.comnih.gov

Other extraction techniques include percolation, which is a continuous process where fresh solvent constantly passes through the plant material, potentially offering higher efficiency than maceration. groupeberkem.comnih.gov Accelerated Solvent Extraction (ASE) is another technique that utilizes elevated temperature and pressure to enhance extraction efficiency and reduce extraction times. unitylabservices.eu This method can be particularly beneficial for achieving high recovery of target analytes from complex plant matrices. unitylabservices.eu

Solvents commonly used for the extraction of valepotriates, including acevaltrate, from Valeriana species include ethanol (B145695) and dichloromethane. scialert.netgoogle.com For instance, alcoholic extraction solvents containing ethanol in water have been used for Valeriana officinalis. google.com

Chromatographic Separation Methods for Acevaltrate Isolation

Following extraction, chromatographic methods are essential for separating acevaltrate from other compounds present in the crude plant extract. These techniques exploit differences in the physical and chemical properties of the compounds, such as polarity and size, to achieve separation. column-chromatography.com

High-Performance Liquid Chromatography Applications

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the separation and quantitative determination of valepotriates, including acevaltrate. oup.comnih.govnih.govnih.gov Reversed-phase HPLC is frequently employed for the analysis of valepotriates. nih.govnih.gov

Typical stationary phases for reversed-phase HPLC include C18 columns. oup.comnih.gov Mobile phases often consist of mixtures of acetonitrile (B52724) or methanol (B129727) with water, sometimes with the addition of an acid modifier like phosphoric acid or formic acid. oup.comsielc.com For example, a reversed-phase HPLC method using a micro Bondapak C18 column with methanol-water mixtures as the eluant has been shown to be suitable for baseline separation of acevaltrate and other valepotriates. nih.gov Another reported HPLC method for valtrate (B1682818), which is structurally related to acevaltrate, used a C18 column with acetonitrile-water-formic acid as the mobile phase. oup.com

HPLC-UV detection is commonly used for monitoring the separation of valepotriates, with detection wavelengths often set at 254 nm or 208 nm, depending on the specific valepotriate being analyzed. scialert.netnih.govnih.gov HPLC coupled with mass spectrometry (LC-MS or LC-MS/MS) provides additional structural information and can be used for the identification and quantification of acevaltrate and its degradation products. semanticscholar.orgplos.org

Detailed research findings on HPLC applications for acevaltrate include its separation on a Newcrom R1 HPLC column using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This method is described as scalable for preparative separation and suitable for isolating impurities. sielc.com

Thin-Layer Chromatography Methods

Thin-Layer Chromatography (TLC) is a simple and rapid chromatographic technique used for the qualitative analysis and preliminary separation of compounds, including valepotriates like acevaltrate. scialert.netnih.govsemanticscholar.orgplos.org TLC is often performed on silica (B1680970) gel plates. scialert.netsemanticscholar.orgplos.org

Solvent systems for TLC separation of valepotriates typically involve mixtures of non-polar and polar solvents. A reported mobile phase for the separation of acevaltrate and other valepotriates is a mixture of toluene, ethyl acetate (B1210297), and methyl ethyl ketone. scialert.netscialert.net Another system uses a cyclohexane:acetone mixture. semanticscholar.orgplos.org

Visualization of valepotriates on TLC plates can be achieved by examining the plates under UV light, often at 254 nm, as these compounds absorb UV radiation. scialert.netsemanticscholar.orgplos.orgscialert.net Spraying with a visualization reagent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) solution, can also be used to detect valepotriates as colored spots. scialert.netscialert.net TLC can also be coupled with techniques like MS for further analysis of separated spots. semanticscholar.orgplos.org

TLC has been used to confirm the presence of acevaltrate in various Valeriana species. scialert.netscialert.net It is also applied in forced degradation studies to assess the stability of acevaltrate and separate it from its degradation products. semanticscholar.orgplos.org

Column and Flash Chromatography Approaches

Column chromatography, including flash chromatography, is a preparative technique used for the isolation and purification of larger quantities of compounds from complex mixtures. column-chromatography.comgoogleapis.comchemistryviews.orgimpactfactor.org This method involves packing a stationary phase, commonly silica gel or alumina, into a column and eluting the sample with a solvent or mixture of solvents. column-chromatography.comchemistryviews.orgrochester.edu Compounds separate based on their differential interactions with the stationary and mobile phases. column-chromatography.comchemistryviews.org

Column chromatography has been used in the phytochemical study of Valeriana species to isolate various compounds, including iridoids and sesquiterpenes. frontiersin.org The ethyl acetate soluble fraction of an extract, which may contain acevaltrate, can be subjected to silica gel column chromatography for further purification. impactfactor.orgfrontiersin.org Different ratios of mobile phases are used to elute compounds, and fractions are collected and often analyzed by TLC to check for the presence and purity of the target compound. impactfactor.org

Flash chromatography is a faster version of column chromatography that uses slightly pressurized gas to push the solvent through the column, allowing for quicker separations. biotage.comnorlab.com It is a valuable tool for isolating target compounds with required purity and yield for further research. biotage.com Flash chromatography systems can utilize both normal-phase (e.g., silica) and reversed-phase (e.g., C18) columns, and the choice of stationary phase and solvent system is often guided by TLC results. biotage.comnih.gov Automated flash systems can optimize separation conditions based on TLC data and use detectors like UV or MS to monitor eluting compounds. biotage.comnorlab.com

While specific detailed procedures for the isolation of acevaltrate solely by column or flash chromatography were not extensively detailed in the search results, these techniques are fundamental in the isolation of natural products like acevaltrate from crude plant extracts before more advanced analyses. column-chromatography.comgoogleapis.comimpactfactor.orgfrontiersin.org

Spectroscopic Characterization of Acevaltrate

Spectroscopic techniques are vital for the characterization and structural elucidation of isolated compounds like acevaltrate. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a primary tool for determining the structure of organic compounds such as acevaltrate. nih.govsemanticscholar.orgplos.orgfrontiersin.orgmedchemexpress.comresearchgate.net NMR provides information about the different types of hydrogen and carbon atoms in the molecule and their surrounding chemical environment. frontiersin.org

Detailed analysis of ¹H and ¹³C NMR spectra, including chemical shifts (δ), splitting patterns, and coupling constants, allows for the assignment of signals to specific atoms in the molecule. frontiersin.org Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), Correlation Spectroscopy (COSY), and Nuclear Overhauser Effect Spectroscopy (NOESY), provide crucial information about the connectivity between atoms and the spatial arrangement of the molecule. semanticscholar.orgfrontiersin.orgresearchgate.net

For acevaltrate, NMR data has been used to confirm its chemical structure and differentiate it from isomers. nih.govsemanticscholar.org Analysis of HMBC spectra, for instance, helps in confirming the positions of acyl groups attached to the iridoid ring. semanticscholar.orgplos.orgfrontiersin.org The chemical shifts of ester carbonyl carbons in the ¹³C NMR spectrum are also characteristic and aid in structural confirmation. semanticscholar.orgplos.org Comparison of obtained NMR data with previously reported values for acevaltrate and related valepotriates is a standard practice for structural identification. nih.govfrontiersin.org

The consistency of the ¹H NMR spectrum with the expected structure is often used as a criterion for confirming the identity and purity of isolated acevaltrate. medchemexpress.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
Acevaltrate65717

Detailed Research Findings

Research on acevaltrate has involved its isolation from various Valeriana species. For example, acevaltrate, along with other valepotriates, has been quantitatively estimated in the leaves, flowers, stems, and roots of Valeriana kilimandascharica using reversed-phase HPLC. nih.gov The concentration of valepotriates, including acevaltrate, was found to vary in different parts of the plant. nih.gov Another study quantified acevaltrate in various Valeriana species native to South Brazil, identifying V. glechomifolia as particularly rich in valepotriates. nih.gov

Forced degradation studies have been conducted to understand the stability of acevaltrate. semanticscholar.orgplos.org These studies have shown that acevaltrate is labile to thermal degradation and base hydrolysis. semanticscholar.orgplos.org TLC and LC-MS have been used to separate and identify the degradation products of acevaltrate under various stress conditions, such as alkaline hydrolysis. semanticscholar.orgplos.org For instance, alkaline hydrolysis of acevaltrate resulted in the detection and identification of several degradation components using LC-MS. semanticscholar.orgplos.org

NMR spectroscopy has been crucial in confirming the structure of isolated acevaltrate and its degradation products. semanticscholar.orgplos.orgfrontiersin.org Detailed ¹H and ¹³C NMR data, along with 2D NMR experiments, have been used to assign signals and confirm the connectivity and stereochemistry of acevaltrate. semanticscholar.orgfrontiersin.org

Data Tables

Chromatography TypeStationary PhaseMobile Phase CompositionDetection Wavelength (nm)Reference
HPLC (RP)C18MeOH-H₂O254, 208 nih.gov
HPLC (RP)C18Acetonitrile-H₂O-Phosphoric AcidNot specified (UV) sielc.com
HPLC (RP)C18Acetonitrile-H₂O-Formic Acid (75:25:0.1)MS-MS (Positive ESI) oup.com
HPLCNot specifiedAcetonitrile/Water (50:50)208, 254 nih.gov
TLCSilica gelToluene-Ethyl Acetate-Methyl Ethyl Ketone254, DNPH spray scialert.netscialert.net
TLCSilica gelCyclohexane:Acetone (5:1)254, DPPH• spray semanticscholar.orgplos.org

Note: This table is compiled from various sources and conditions may vary depending on the specific application.

Mass Spectrometry and Tandem Mass Spectrometry Techniques

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are crucial techniques for the characterization and identification of acevaltrate. These methods provide information about the molecular weight and structural features of the compound through the analysis of its fragmentation patterns. researchgate.netnih.gov

Electrospray Ionization Mass Spectrometry Fragmentation Analysis

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing larger molecules, as it typically produces molecular ions or pseudo-molecular ions with minimal fragmentation. wikipedia.orgub.edu This is advantageous for determining the molecular weight of acevaltrate. However, to obtain structural information, ESI is often coupled with tandem mass spectrometry (ESI-MS/MS). wikipedia.org Studies have utilized ESI-MS to investigate the fragmentation pathway of acevaltrate. researchgate.netpsu.edu While ESI itself results in little fragmentation, the subsequent fragmentation in MS/MS provides valuable data for structural elucidation. wikipedia.orgub.edu

Collision-Induced Dissociation Fragmentation Patterns

Collision-induced dissociation (CID) is a common fragmentation technique used in tandem mass spectrometry. chemrxiv.orgnih.gov In CID, ions are collided with neutral gas molecules, causing them to break into smaller fragment ions. libretexts.org The pattern of these fragment ions is characteristic of the compound's structure. For acevaltrate, CID fragmentation patterns have been studied to understand its breakdown pathways. researchgate.netpsu.edu One reported major fragmentation pathway observed in CID spectra of acevaltrate involves the loss of a branched chain. psu.edu Another involves the breaking of the three-membered oxygen-containing ring (epoxide) to form an aldehyde. psu.edu These fragmentation rules derived from CID analysis can be applied to predict the structures of other related iridoids. psu.edu

Quantitative and Qualitative Analytical Strategies for Acevaltrate

Various analytical strategies are employed for both the qualitative identification and quantitative determination of acevaltrate in plant extracts and other matrices.

Qualitative analysis aims to identify the presence of acevaltrate. Thin-layer chromatography (TLC) is one method used for the qualitative analysis of valepotriates, including acevaltrate, in plant samples. scialert.netnih.gov Separation is typically achieved using specific mobile phases on silica gel plates, and the separated compounds can be visualized under UV light or by using spray reagents. scialert.net

Quantitative analysis focuses on determining the amount or concentration of acevaltrate. High-performance liquid chromatography (HPLC) is a widely used technique for the quantitative determination of acevaltrate, often coupled with UV detection. nih.govnih.govnih.gov Reversed-phase HPLC columns, such as C18 columns, are suitable for separating acevaltrate from other valepotriates and plant compounds. nih.gov The concentration of acevaltrate can be determined by comparing the peak areas or heights in the chromatogram to calibration curves prepared with known concentrations of a standard. scialert.net Relative standard deviation for quantitative determinations of valepotriates like acevaltrate using HPLC has been reported to be approximately 1.5% for contents of 1%. nih.gov HPLC coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) offers enhanced sensitivity and specificity for both qualitative and quantitative analysis, allowing for the identification and quantification of acevaltrate even in complex mixtures. plos.orgresearchgate.netnih.gov

Quantitative analysis has shown varying amounts of acevaltrate in different plant species and even within different parts of the same plant. For example, studies on Valeriana kilimandascharica showed acevaltrate, along with valtrate, present in leaves, flowers, stems, and rhizomes, with concentrations varying between these parts. nih.gov Similarly, analyses of Iranian wild Valeriana species indicated varying percentages of acevaltrate and valtrate combined, depending on the species and plant organ. scialert.net

Here is a table summarizing some physical and chemical properties of Acevaltrate:

Property Value Source
Molecular Formula C₂₄H₃₂O₁₀ biocrick.comchemsrc.com
Molecular Weight 480.50 - 480.51 g/mol biocrick.comchemsrc.com
Appearance White to Off-white Solid biocrick.com
Melting Point 80-81 °C wikipedia.org
Boiling Point 538.7±50.0 °C (Predicted) chemsrc.com
Density 1.3±0.1 g/cm³ chemsrc.com
Solubility Soluble in DMSO biocrick.com
LogP (Predicted) 1.91 - 4.06 lipidmaps.orgchemsrc.com

Biosynthesis and Metabolic Pathways of Acevaltrate

Iridoid Biogenesis Pathways within Valerianaceae Species

The Valerianaceae family, which includes various Valeriana species, is a rich source of iridoids, particularly a group of epoxy-iridoid esters known as valepotriates, to which acevaltrate belongs. researchgate.netresearchgate.net Iridoids are characterized by a cyclopentane-[c]-pyran skeleton, which is derived from a C10 monoterpene precursor. The biosynthesis of this characteristic structure is a conserved pathway in many plant species, including those of the Valeriana genus.

The pathway begins with the head-to-tail condensation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) to form the C10 intermediate, geranyl diphosphate (GPP). GPP is then hydroxylated to form geraniol (B1671447). A series of subsequent oxidation and cyclization steps, catalyzed by specific enzymes, converts geraniol into the core iridoid structure. This critical cyclization step forms the characteristic bicyclic system of iridoids. researchgate.net Following the formation of the basic iridoid skeleton, a variety of species-specific modifications, such as oxidation, reduction, glycosylation, and acylation, occur to produce the vast diversity of iridoids found in nature, including the valepotriates like acevaltrate found in Valeriana. researchgate.net

Terpenoid Biosynthesis Pathways Relevant to Acevaltrate

All terpenoids, including the iridoid skeleton of acevaltrate, are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comneliti.com Plants uniquely possess two distinct pathways for the synthesis of these fundamental building blocks, which are segregated into different cellular compartments. nih.gov

The mevalonate (B85504) (MVA) pathway is a critical metabolic route for the production of IPP and DMAPP, primarily operating in the cytosol and endoplasmic reticulum of plant cells. researchgate.netunivie.ac.at This pathway utilizes acetyl-CoA, a central molecule in primary metabolism, as its starting substrate. creative-proteomics.com The key steps and enzymes involved in the MVA pathway are outlined below.

Table 1: Key Enzymatic Steps of the Mevalonate (MVA) Pathway

StepStarting Substrate(s)EnzymeProduct
12 x Acetyl-CoAAcetoacetyl-CoA thiolaseAcetoacetyl-CoA
2Acetoacetyl-CoA + Acetyl-CoAHMG-CoA synthase3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)
3HMG-CoAHMG-CoA reductase (HMGR)Mevalonate
4MevalonateMevalonate kinaseMevalonate-5-phosphate
5Mevalonate-5-phosphatePhosphomevalonate kinaseMevalonate-5-pyrophosphate
6Mevalonate-5-pyrophosphateDiphosphomevalonate decarboxylaseIsopentenyl-5-pyrophosphate (IPP)

This table summarizes the sequential conversion of Acetyl-CoA to IPP via the MVA pathway. The enzyme HMG-CoA reductase is a key rate-limiting step in this pathway. mdpi.comnih.gov

IPP can then be converted to its isomer, DMAPP, by the enzyme IPP isomerase. The MVA pathway is traditionally associated with the biosynthesis of sesquiterpenoids (C15) and triterpenoids (C30). researchgate.netlibretexts.org

In addition to the MVA pathway, plants utilize the methylerythritol phosphate (B84403) (MEP) pathway, which occurs in the plastids. researchgate.netunivie.ac.at This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate, both products of glycolysis. nih.govnih.gov The MEP pathway is generally responsible for the synthesis of monoterpenoids (C10), diterpenoids (C20), and tetraterpenoids (C40). researchgate.netlibretexts.org Given that acevaltrate is a monoterpenoid derivative, the MEP pathway is considered the primary source of its IPP and DMAPP precursors.

Table 2: Key Enzymatic Steps of the Methylerythritol Phosphate (MEP) Pathway

StepStarting Substrate(s)EnzymeProduct
1Pyruvate + Glyceraldehyde 3-phosphateDXP synthase (DXS)1-deoxy-D-xylulose-5-phosphate (DXP)
2DXPDXP reductoisomerase (DXR)2-C-methyl-D-erythritol-4-phosphate (MEP)
3MEPCDP-ME synthetase4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME)
4CDP-MECDP-ME kinase2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol
52-phospho-CDP-MEMEcPP synthase2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP)
6MEcPPHMBPP synthase(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP)
7HMBPPHMBPP reductaseIsopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP)

This table outlines the transformation of primary metabolites into the universal terpenoid precursors IPP and DMAPP within the plastids via the MEP pathway. nih.govresearchgate.net

Enzymatic Steps and Precursor Metabolites in Acevaltrate Biosynthesis

The biosynthesis of acevaltrate from the basic C5 units of IPP and DMAPP involves a multistep enzymatic cascade. While the complete pathway has not been fully elucidated specifically for acevaltrate, it can be inferred from the general iridoid biosynthetic pathway.

Formation of Geranyl Diphosphate (GPP): The first dedicated step in monoterpenoid biosynthesis is the condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by GPP synthase, to form the C10 precursor, Geranyl Diphosphate (GPP). mdpi.com

Formation of the Iridoid Skeleton: GPP undergoes a series of complex enzymatic reactions, including hydroxylation, oxidation, and reductive cyclization, to form the core iridoid structure. These steps are catalyzed by a suite of enzymes, including cytochrome P450 monooxygenases and reductases, leading to key intermediates like 8-epi-iridodial.

Tailoring Reactions: Once the basic iridoid skeleton is formed, a series of "tailoring" enzymatic reactions create the final complex structure of acevaltrate. Based on its chemical structure, which includes an epoxide ring and multiple ester functional groups (specifically, isovaleroxy and acetoxy groups), these final steps are catalyzed by specific classes of enzymes. nih.gov

Oxygenases are responsible for introducing oxygen atoms, leading to the formation of the epoxide ring.

Acyltransferases catalyze the esterification of hydroxyl groups on the iridoid core with various acyl-CoA donors. For acevaltrate, this would involve the transfer of acetyl groups from acetyl-CoA and a 3-methylbutanoyl (isovaleroyl) group from isovaleryl-CoA to specific positions on the iridoid scaffold.

Elicitation Strategies for Enhanced Acevaltrate Production in Plant Cell Cultures

The production of high-value secondary metabolites like acevaltrate from whole plants can be inefficient and unsustainable. bohrium.com Plant cell and tissue culture technologies offer a promising alternative for controlled and enhanced production. researchgate.net Elicitation, the process of inducing or enhancing biosynthesis of secondary metabolites by adding trace amounts of specific compounds (elicitors) to the culture medium, is one of the most effective strategies for this purpose. nih.govnih.gov Elicitors trigger plant defense responses, which often involve the increased production of secondary metabolites. nih.gov

Phytohormones are key signaling molecules that regulate plant growth, development, and defense responses. mdpi.com Among them, jasmonates, including jasmonic acid (JA) and its methyl ester, methyl jasmonate (MJ), are potent elicitors of secondary metabolite biosynthesis in various plant cell culture systems. nih.govnih.gov They are known to activate cascades of gene expression leading to the upregulation of biosynthetic pathways. nih.gov

Research on Valeriana jatamansi, a species known to produce valepotriates, has demonstrated the effectiveness of jasmonate elicitation. A study on hairy root cultures showed that the application of methyl jasmonate significantly enhanced the production of valtrate (B1682818), a compound structurally related to acevaltrate. researchgate.netnotulaebotanicae.ro

Table 3: Effect of Methyl Jasmonate (MJ) Elicitation on Valtrate Production in V. jatamansi Hairy Root Cultures

Elicitor Concentration (mg/L)Valtrate Yield (mg/g DW)Fold Increase vs. Control
0 (Control)0.811.00
502.152.65
1002.943.63
1501.531.89
2001.021.26

Data adapted from a study on the elicitation of valtrate in Valeriana jatamansi hairy root cultures, showing that 100 mg/L of methyl jasmonate provided the maximal enhancement. researchgate.netnotulaebotanicae.ro

This study highlights that jasmonate-mediated elicitation is a powerful strategy for boosting the production of valuable iridoids like acevaltrate in in vitro culture systems. researchgate.net The application of MJ triggers a defense response that redirects metabolic flux towards the synthesis of these specialized compounds. nih.gov

Fungal Endophyte Interactions and Elicitation

The production of acevaltrate in Valeriana species can be significantly influenced by interactions with fungal endophytes, which are microorganisms that reside within plant tissues without causing disease. nih.gov These endophytes can act as biotic elicitors, triggering defense responses in the plant that lead to an enhanced synthesis of secondary metabolites, including valepotriates like acevaltrate. nih.govresearchgate.net Elicitation is a biotechnological strategy that uses these signaling molecules to stimulate the production of valuable compounds in plant cell cultures. frontiersin.org

A 2024 study investigating leaf cell suspension cultures of Valeriana jatamansi demonstrated the efficacy of using extracts from native fungal endophytes to boost metabolite production. nih.gov Eleven fungal endophytes were isolated from the rhizomes of V. jatamansi, belonging to the phyla Ascomycota, Basidiomycota, and Mucoromycota. nih.gov The application of extracts from several of these fungi led to a substantial increase in acevaltrate content, ranging from 40.5% to 77.9%. nih.govresearchgate.net This research highlights that the interaction between the plant and its symbiotic fungi can be harnessed to significantly increase the yield of specific medicinal compounds. nih.gov

The study identified several fungal species whose extracts were particularly effective at eliciting acevaltrate production. nih.gov This elicitor-induced enhancement of secondary metabolites was also correlated with an increase in the expression of key genes involved in the iridoid biosynthesis pathway. nih.govresearchgate.net

Table 1: Effect of Fungal Endophyte Elicitors on Acevaltrate Production in Valeriana jatamansi Leaf Cell Suspension Cultures
Fungal Endophyte SpeciesPhylumObserved Increase in Acevaltrate Content
Phaeosphaeriaceae sp. VRzFBAscomycota40.5% - 77.9%
Mucor griseocyanus VRzFDMucoromycota40.5% - 77.9%
Penicillium raistrickii VRzFKAscomycota40.5% - 77.9%
Penicillium sajarovii VRzFLAscomycota40.5% - 77.9%
Irpex lacteus VRzFIBasidiomycotaVariable
Fusarium oxysporum VRzFFAscomycotaVariable

Transcriptional Regulation of Iridoid Biosynthesis Genes

The biosynthesis of acevaltrate and other iridoids is a highly regulated process controlled at the transcriptional level. nih.gov The expression of genes encoding biosynthetic enzymes is fine-tuned in response to developmental cues and environmental signals, including the presence of elicitors. frontiersin.org Transcriptome analysis of V. jatamansi has been instrumental in identifying the specific genes involved in the iridoid pathway. notulaebotanicae.ronotulaebotanicae.ro

Studies have identified numerous key enzyme-encoding genes whose expression is critical for iridoid production. notulaebotanicae.ro These include genes from the MVA and MEP pathways, as well as those specific to the later stages of iridoid synthesis. researchgate.net For example, quantitative real-time PCR (qPCR) has been used to validate the expression levels of genes such as geraniol synthase (GES), geraniol 10-hydroxylase (G10H), 10-hydroxygeraniol oxidoreductase (10HGO), and iridoid synthase (IS) in different plant tissues. notulaebotanicae.rooup.com

The application of elicitors, such as those derived from fungal endophytes or signaling molecules like methyl jasmonate, activates complex signaling cascades within the plant cell. frontiersin.orgcabidigitallibrary.org These cascades lead to the activation of specific transcription factors (TFs). nih.gov These TFs then bind to the promoter regions of the iridoid biosynthesis genes, upregulating their expression and leading to the increased production of compounds like acevaltrate. nih.govresearchgate.net While the complete regulatory network is still under investigation, several families of transcription factors, including AP2/ERF-ERF, WRKY, bHLH, and NAC, have been identified as potential regulators of secondary metabolite pathways in Valeriana and other medicinal plants. nih.govmdpi.com The increased accumulation of acevaltrate following fungal elicitation is directly corroborated by the observed increase in the expression of these crucial biosynthetic genes. nih.govresearchgate.net

Table 2: Key Genes Involved in Iridoid Biosynthesis in Valeriana species and Their Regulation
Gene AbbreviationEnzyme NameRole in PathwayRegulatory Factors
GESGeraniol SynthaseCatalyzes the formation of geraniol from GPP. notulaebotanicae.roUpregulated by fungal elicitors. oup.com
G10HGeraniol 10-hydroxylaseHydroxylation of geraniol. notulaebotanicae.roUpregulated by fungal elicitors. oup.com
10HGO10-hydroxygeraniol oxidoreductaseOxidation step in the pathway. notulaebotanicae.roUpregulated by fungal elicitors. oup.com
ISIridoid SynthaseKey cyclization step to form the iridoid skeleton. notulaebotanicae.roUpregulated by fungal elicitors. oup.com
7DLGT7-deoxyloganetic acid glucosyltransferaseGlycosylation step in the pathway. oup.comUpregulated by fungal elicitors. oup.com
LAMTLoganic acid O-methyltransferaseMethylation of loganic acid. notulaebotanicae.roUpregulated by fungal elicitors. oup.com

Molecular Mechanisms of Acevaltrate Bioactivity

Acevaltrate Modulation of Ion Transporter Activity

Acevaltrate has been shown to interact with and modulate the function of P-type ATPases, a family of enzymes responsible for transporting ions across cell membranes. This modulation is critical to many of its observed biological effects.

Inhibition of Na+/K+-ATPase Activity in Cellular Systems

Acevaltrate acts as an inhibitor of the sodium-potassium ATPase (Na+/K+-ATPase), an essential enzyme that maintains the electrochemical gradients of sodium and potassium ions across the plasma membrane. selleckchem.commedchemexpress.com This inhibition has been observed in various cellular systems. Specifically, acevaltrate has been shown to inhibit the Na+/K+-ATPase activity in rat kidney and brain hemispheres with IC50 values of 22.8 μM and 42.3 μM, respectively. selleckchem.commedchemexpress.com The disruption of this vital ion pump can lead to a cascade of downstream effects, including alterations in membrane potential, intracellular ion concentrations, and cellular signaling processes. nih.govnih.gov

Differential Effects on P-type ATPases (e.g., H+/K+-ATPase) in Vitro

Research indicates that acevaltrate exhibits differential inhibitory effects on various P-type ATPases. medchemexpress.com While it is a potent inhibitor of Na+/K+-ATPase, its impact on other pumps, such as the proton-potassium ATPase (H+/K+-ATPase), varies. In vitro studies have demonstrated that at a concentration of 100 μM, acevaltrate achieves a 60.7±7.3% inhibition of the rat H+/K+-ATPase. medchemexpress.com This differential activity suggests a degree of selectivity in its interactions with different ion transporters, which may contribute to its specific biological profile.

Inhibitory Effects of Acevaltrate on P-type ATPases
EnzymeTissue/SystemParameterValueReference
Na+/K+-ATPaseRat KidneyIC5022.8 μM selleckchem.commedchemexpress.com
Na+/K+-ATPaseRat Brain HemispheresIC5042.3 μM selleckchem.commedchemexpress.com
H+/K+-ATPaseRat (in vitro)% Inhibition at 100 μM60.7 ± 7.3% medchemexpress.com

Regulation of Hypoxia-Inducible Factor-1α (HIF-1α) Pathway by Acevaltrate

Acevaltrate has been identified as a potent modulator of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway, a critical signaling cascade in cellular adaptation to low oxygen conditions and a key player in cancer progression. nih.gov

Impact on HIF-1α Protein Synthesis and Degradation

Studies have revealed that acevaltrate significantly decreases the hypoxia-induced accumulation of HIF-1α protein in a dose-dependent manner. nih.gov This effect is achieved through a dual mechanism: the inhibition of HIF-1α protein synthesis and the promotion of its degradation. nih.gov Notably, these actions occur without affecting the mRNA expression levels of HIF-1α, indicating a post-transcriptional regulatory mechanism. nih.govnih.gov

Downstream Signaling Pathway Interventions (mTOR, p70S6K, 4E-BP1)

The regulatory effects of acevaltrate on HIF-1α are closely linked to its intervention in key downstream signaling pathways. Specifically, acevaltrate has been shown to significantly suppress the phosphorylation levels of the mammalian target of rapamycin (B549165) (mTOR), ribosomal protein S6 kinase (p70S6K), and eIF4E binding protein-1 (4E-BP1). nih.gov The mTOR signaling pathway is a crucial regulator of protein synthesis, and its inhibition by acevaltrate contributes to the decreased translation of HIF-1α. researchgate.netnih.govnih.gov By targeting these central nodes in cellular signaling, acevaltrate effectively curtails the HIF-1α response.

Effects of Acevaltrate on the HIF-1α Pathway
TargetEffectMechanismReference
HIF-1α ProteinDecreased Accumulation (Dose-Dependent)Inhibition of protein synthesis and promotion of degradation nih.gov
mTORSuppressed PhosphorylationDownstream signaling intervention nih.gov
p70S6KSuppressed PhosphorylationDownstream signaling intervention nih.gov
4E-BP1Suppressed PhosphorylationDownstream signaling intervention nih.gov

Acevaltrate Interaction with Deubiquitinase-Oncoprotein Axes

Emerging evidence suggests that acevaltrate's molecular activity extends to the intricate network of deubiquitinase-oncoprotein interactions. Deubiquitinases play a critical role in regulating protein stability and function, and their dysregulation is often implicated in cancer.

Acevaltrate has been found to disrupt the interaction between the deubiquitinase Otub1 and the oncoprotein c-Maf. selleckchem.com This interference inhibits the activity of Otub1, leading to the polyubiquitination and subsequent proteasomal degradation of c-Maf. selleckchem.com As a consequence, acevaltrate effectively inhibits the transcriptional activity of c-Maf and downregulates the expression of its target genes, which are crucial for the growth and survival of certain cancer cells. selleckchem.comnih.gov This novel mechanism highlights a distinct facet of acevaltrate's bioactivity, positioning it as a modulator of protein stability through the deubiquitinase system.

Disruption of Otub1/c-Maf Axis Interaction

A pivotal mechanism in the anti-cancer activity of acevaltrate involves its ability to disrupt the interaction between the deubiquitinase Otub1 and the transcription factor c-Maf. The Otub1/c-Maf axis is a critical pathway in the survival and proliferation of certain cancer cells, particularly in multiple myeloma. Otub1 normally acts to stabilize c-Maf by removing ubiquitin tags, thereby preventing its degradation.

Acevaltrate has been identified as an inhibitor of this crucial protein-protein interaction. By physically interfering with the binding of Otub1 to c-Maf, acevaltrate effectively negates the protective effect of Otub1 on c-Maf. This disruption is a key initiating event in a cascade of molecular consequences that ultimately lead to cancer cell death.

Consequences on c-Maf Polyubiquitination and Proteasomal Degradation

As a direct consequence of the acevaltrate-mediated disruption of the Otub1/c-Maf interaction, the oncogenic transcription factor c-Maf becomes susceptible to polyubiquitination. In the absence of Otub1's deubiquitinating activity, ubiquitin ligases attach multiple ubiquitin molecules to c-Maf, marking it for destruction.

This polyubiquitinated c-Maf is then recognized and targeted by the 26S proteasome, the cellular machinery responsible for degrading unwanted or damaged proteins. The subsequent proteasomal degradation of c-Maf leads to a significant reduction in its intracellular levels. This targeted depletion of a key oncogenic driver is a central tenet of acevaltrate's anti-cancer efficacy.

Inhibition of c-Maf Transcriptional Activity and Target Gene Expression

The degradation of c-Maf, orchestrated by acevaltrate's disruption of the Otub1/c-Maf axis, has profound effects on gene expression within cancer cells. As a transcription factor, c-Maf regulates the expression of a suite of target genes that are essential for tumor growth, survival, and proliferation.

By reducing the cellular pool of c-Maf, acevaltrate effectively inhibits its transcriptional activity. This leads to the downregulation of key c-Maf target genes. For instance, the expression of cyclin D2, a crucial regulator of the cell cycle, and integrin β7, involved in cell adhesion and migration, is significantly diminished. The suppression of these and other pro-survival genes directly contributes to the anti-proliferative and pro-apoptotic effects of acevaltrate.

Induction of Programmed Cell Death by Acevaltrate

Acevaltrate has been shown to be a potent inducer of programmed cell death, or apoptosis, in various cancer cell lines. This activity is a culmination of its effects on the Otub1/c-Maf axis and other cellular pathways.

Apoptosis Signaling Pathways Activation in Cancer Cells

The induction of apoptosis by acevaltrate involves the activation of specific signaling cascades within cancer cells. The depletion of the anti-apoptotic protein c-Maf is a significant contributing factor. Furthermore, research suggests that acevaltrate can influence the expression and activity of other key regulators of apoptosis. While the precise and complete network of pathways modulated by acevaltrate is still under investigation, its ability to trigger these cell death programs is a hallmark of its therapeutic potential.

Cellular Processes Underpinning Acevaltrate-Induced Apoptotic Effects

The activation of apoptotic signaling pathways by acevaltrate manifests in a series of well-defined cellular processes. These include cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. These morphological changes are characteristic of cells undergoing programmed cell death and are a direct result of the molecular signaling events initiated by acevaltrate. The efficient execution of these processes ensures the orderly dismantling of the cancer cell without eliciting an inflammatory response.

Neurotransmitter System Interactions of Acevaltrate

Preliminary research indicates that acevaltrate may also exert effects on the central nervous system through interactions with various neurotransmitter systems. It was initially identified as a potential modulator of sleeping disorders, with early studies suggesting an influence on the activity of gamma-aminobutyric acid (GABA), adenosine, and serotonin (B10506). However, the precise molecular mechanisms governing these interactions are not as well-elucidated as its anti-cancer activities. Further investigation is required to fully understand the neuropharmacological profile of acevaltrate and its potential therapeutic applications in neurological disorders.

Putative Modulation of GABAergic Pathways

There is currently no direct scientific evidence from studies conducted specifically on acevaltrate that details its molecular mechanisms in modulating GABAergic pathways. While some research on other compounds from Valeriana species suggests an interaction with the GABAergic system, these findings cannot be directly attributed to acevaltrate without specific investigation. Therefore, any putative modulation of GABAergic pathways by acevaltrate remains speculative and is not supported by dedicated research.

Exploration of Glutamatergic Receptor Interactions

Scientific literature lacks specific studies exploring the interactions of acevaltrate with glutamatergic receptors. While some studies have investigated the effects of crude extracts of Valeriana officinalis and other constituent compounds like valerenic acid on glutamate (B1630785) receptors, this research does not provide specific data on acevaltrate. nih.gov Consequently, there are no detailed findings on how acevaltrate might influence glutamatergic signaling at a molecular level.

Influence on Serotonergic and Dopaminergic Systems

There is a notable absence of research into the direct influence of acevaltrate on serotonergic and dopaminergic systems. The molecular mechanisms by which acevaltrate might interact with serotonin or dopamine (B1211576) receptors, transporters, or metabolic pathways have not been the subject of published scientific inquiry. While some studies on Valeriana extracts suggest a potential for interaction with these neurotransmitter systems, these findings are not specific to acevaltrate.

Structure Activity Relationships Sar and Acevaltrate Analog Development

Elucidation of Acevaltrate Structural Motifs Governing Bioactivity

The bioactivity of acevaltrate is not attributed to a single feature but rather to the interplay of several key structural motifs within its cyclopenta[c]pyran skeleton. The core structure, characterized by an iridoid backbone, is adorned with specific functional groups that dictate its pharmacological profile. These include three ester linkages, which contribute to its cytotoxic and potential antitumor effects, and an epoxy ring (oxirane nucleus). The spatial arrangement and chemical nature of the ester groups at positions C-1, C-7, and the acetyloxymethyl group at C-4 are critical determinants of its interaction with biological targets. Structure-activity relationship (SAR) studies are fundamental to identifying which parts of the molecule are responsible for its biological effects, paving the way for targeted structural modifications.

Comparative Analysis of Acevaltrate and Related Valepotriates (Valtrate, 1-β Acevaltrate)

Acevaltrate belongs to the valepotriate class of iridoids, which includes structurally similar compounds like valtrate (B1682818) and 1-β acevaltrate. While sharing the same fundamental iridoid skeleton, subtle variations in their substituent groups lead to significant differences in their biological activities.

A comparative study evaluating the antioxidant effects and cytotoxicity of these compounds revealed a clear hierarchy in their potency. semanticscholar.org Valtrate (V) generally exhibits the highest activity, followed by acevaltrate (AV), and then 1-β acevaltrate (BAV). semanticscholar.org This difference can be attributed to the nature of the ester groups attached to the iridoid core. These structural distinctions influence their stability, lipophilicity, and ability to interact with cellular targets. For instance, in tests against various cancer cell lines, acevaltrate demonstrated moderate cytotoxicity with IC50 values ranging from 1.0 to 8.5 μM, comparable to other related valepotriates. frontiersin.org

Table 1: Comparative Antioxidant Activity of Valepotriates

Compound IC50 (ABTS Assay) (μM) IC50 (DPPH• Assay) (μM)
Valtrate (V) 1.6 ± 0.3 3.6 ± 0.2
Acevaltrate (AV) > V > V
1-β Acevaltrate (BAV) 63.4 ± 1.2 89.4 ± 2.3

Data sourced from a 2017 study on the structure-antioxidant activity relationships of iridoid valepotriates. semanticscholar.org The table shows that Valtrate has the highest antioxidant activity (lowest IC50 value), while 1-β Acevaltrate has the lowest.

Influence of Specific Structural Features on Biological Potency (e.g., Oxirane Nucleus for Antioxidant Activity)

Specific structural features of acevaltrate are paramount to its biological potency. The oxirane nucleus (epoxy ring) is a particularly important feature for defining the antioxidant profile of iridoid valepotriates. nih.gov It is believed to contribute to the molecule's ability to scavenge free radicals. nih.gov The stability of this ring is crucial; its opening can lead to a reduction in antioxidant activity. semanticscholar.orgnih.gov

Furthermore, SAR studies on valepotriate derivatives have highlighted the importance of the epoxy group at the C-1 position and the size of the sidechain at the C-7 position for cytotoxic activities. researchgate.net Alterations to these positions can significantly modulate the compound's anticancer potency. For example, modifying the aliphatic side chain at the C-7 position has been shown to be critical for anticancer activity. researchgate.net

Degradation Products of Acevaltrate and Their Modified Bioactivities

Acevaltrate and other valepotriates are known for their chemical instability; they are susceptible to degradation under thermal, acidic, or alkaline conditions. semanticscholar.orgnih.gov This degradation leads to the formation of products such as baldrinal and homobaldrinal. nih.govrug.nl

Table 2: Bioactivity Comparison of Valepotriates and Their Degradation Products

Compound/Product Relative Antioxidant Activity Relative Cytotoxic Activity
Valtrate (V) High High
Acevaltrate (AV) Medium Medium
1-β Acevaltrate (BAV) Low Low
Valtrate Degradation Products (VD) Lower than V Lower than V
Acevaltrate Degradation Products (AVD) Lower than AV Lower than AV
1-β Acevaltrate Degradation Products (BAVD) Lower than BAV Lower than BAV

This table illustrates the general trend that degradation reduces the bioactivity of valepotriates, based on findings from comparative studies. semanticscholar.orgnih.gov

Strategies for Rational Design and Synthesis of Acevaltrate Derivatives for Enhanced Bioactivity

The insights gained from SAR studies provide a foundation for the rational design and synthesis of novel acevaltrate derivatives with improved therapeutic properties. mdpi.comnih.gov The goal is to create analogs with enhanced potency, selectivity, and stability.

Strategies often involve modifying the key functional groups identified as critical for bioactivity. For instance, based on the importance of the ester sidechains, chemists can synthesize a series of derivatives with different acyl groups at the C-7 position to optimize anticancer activity. researchgate.net One study successfully designed and synthesized a series of valepotriate derivatives with a novel skeleton from commercially available genipin, leading to a potent compound with moderate to good IC50 values against various cancer cells. researchgate.net Such approaches allow for the systematic exploration of chemical space around the acevaltrate scaffold to identify compounds with superior pharmacological profiles. nih.gov This rational design process, which combines chemical synthesis with biological evaluation, is a powerful tool for developing the next generation of valepotriate-based therapeutics. nih.gov

Preclinical Research Methodologies for Acevaltrate Bioactivity Evaluation

In Vitro Cellular Models for Acevaltrate Studies

In vitro cellular models are fundamental in Acevaltrate research, providing controlled environments to assess its direct effects on various cell types. ontosight.ai These models allow for detailed investigations into cellular processes and molecular targets.

Cancer Cell Line Investigations (e.g., Myeloma, Glioblastoma, Breast Carcinoma, Colorectal Cancer)

Acevaltrate has been investigated for its potential anti-cancer activity using various cancer cell lines. Studies have explored its effects on myeloma, glioblastoma (GBM), breast carcinoma, and colorectal cancer cells. researchgate.netresearchgate.netnih.gov

In myeloma research, Acevaltrate (AVT) has shown potent anti-myeloma activity in vitro, triggering apoptosis in myeloma cell lines. researchgate.netnih.gov Specific myeloma cell lines like RPMI-8226, LP1, and OPM2, which express high levels of c-Maf, were found to be sensitive to Acevaltrate treatment. nih.gov In contrast, KMS11 and U266 cells, with low or no c-Maf expression, were resistant. nih.gov

For glioblastoma, Acevaltrate has been identified as strikingly potent in inducing apoptosis in GBM cells. researchgate.net

Research involving breast carcinoma (MCF7) and colorectal cancer (SW480) cell lines has indicated that Acevaltrate can suppress HIF-1α accumulation under hypoxic conditions. researchgate.net

Enzyme Activity Assays (e.g., ATPases)

Enzyme activity assays are employed to determine how Acevaltrate interacts with specific enzymes, particularly ATPases. nih.govnih.gov These assays measure the rate at which enzymes catalyze reactions, providing insights into potential inhibitory or activating effects of Acevaltrate. nih.govplos.org

Studies have investigated the effect of Acevaltrate on rat P-type ATPases, including Na+/K+-ATPase, H+/K+-ATPase, and Ca2+-ATPase (SERCA). nih.govresearchgate.net Acevaltrate demonstrated inhibitory potency towards Na+/K+-ATPase, with IC₅₀ values of 22.8 µM for the rat kidney α1 isoform and 42.3 µM for brain hemispheres α2/α3 isoforms. nih.govresearchgate.netncats.io At a concentration of 100 µM, Acevaltrate inhibited approximately 60.7% of the total H+/K+-ATPase activity from rat gastric epithelium. nih.govresearchgate.netncats.io However, Acevaltrate did not significantly affect rat skeletal muscle SERCA activity at 100 µM. nih.govresearchgate.net These findings suggest that P-type ATPases are differentially inhibited by valepotriates, and Na+/K+-ATPase may be one of their molecular targets. nih.govncats.io

Here is a table summarizing the effects of Acevaltrate on different ATPases:

ATPase TypeSource/IsoformAcevaltrate ConcentrationObserved EffectDataCitation
Na+/K+-ATPaseRat kidney α1 isoformIC₅₀Inhibition22.8 µM nih.govresearchgate.netncats.io
Na+/K+-ATPaseRat brain hemispheres α2/α3IC₅₀Inhibition42.3 µM nih.govresearchgate.net
H+/K+-ATPaseRat gastric epithelium100 µMInhibition60.7 ± 7.3 % nih.govresearchgate.netncats.io
Ca²⁺-ATPase (SERCA)Rat skeletal muscle100 µMNo significant effect- nih.govresearchgate.net

Gene and Protein Expression Analysis Techniques (e.g., Western Blot, RT-PCR)

Techniques such as Western Blot and Reverse Transcription Polymerase Chain Reaction (RT-PCR) are utilized to analyze the effects of Acevaltrate on gene and protein expression levels in cells. nih.govresearchgate.netbio-rad.comnih.gov Western Blot is commonly used for quantifying relative expression levels of specific proteins, while RT-PCR is highly sensitive for quantifying RNA transcripts. bio-rad.comnih.govplos.org

In studies on myeloma cells, Acevaltrate treatment led to a decrease in the expression of c-Maf protein, but not its mRNA, suggesting that Acevaltrate affects c-Maf protein stability. nih.gov Western Blot assays were used to evaluate the protein levels, while RT-PCR was used for mRNA levels. nih.gov Acevaltrate also downregulated the expression of c-Maf downstream genes, such as CCND2, which is involved in cell cycle progression and proliferation in myeloma cells. nih.gov

Research investigating Acevaltrate's effect on HIF-1α accumulation in cancer cells utilized Western Blot analysis to show that Acevaltrate markedly decreased the hypoxia-induced accumulation of HIF-1α protein in a dose-dependent manner. researchgate.netnih.gov Further analysis using these techniques revealed that Acevaltrate inhibited HIF-1α protein synthesis and promoted its degradation, without affecting HIF-1α mRNA levels. researchgate.netnih.gov Additionally, Acevaltrate significantly suppressed the phosphorylation levels of key proteins in the mTOR signaling pathway, including mTOR, p70S6K, and 4E-BP1, as revealed by Western Blot. researchgate.netnih.gov

Cell Viability and Proliferation Assays (e.g., MTT Assay)

Cell viability and proliferation assays, such as the MTT assay, are standard methods to assess the impact of Acevaltrate on cell health and growth. sigmaaldrich.comtakarabio.comabcam.comnih.govsciencellonline.com The MTT assay measures metabolic activity, which is indicative of viable cells, by the conversion of a yellow tetrazolium salt into a purple formazan (B1609692) product by cellular enzymes. sigmaaldrich.comabcam.comnih.gov

Studies on myeloma cells have used cell viability assays to demonstrate that Acevaltrate decreases the viability of c-Maf-expressing myeloma cell lines in a concentration-dependent manner. nih.gov The MTT assay is a common colorimetric method for assessing cell proliferation and viability and can be used to monitor cellular responses to compounds like Acevaltrate. sigmaaldrich.comabcam.com

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze various cellular properties, including DNA content for cell cycle distribution and the detection of apoptotic markers. sciencellonline.comfluorofinder.comnih.govresearchgate.net This method allows for the rapid and accurate measurement of large cell populations. nih.gov

In Acevaltrate research, flow cytometry, often in conjunction with Annexin V staining, has been applied to evaluate cell apoptosis. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov Annexin V staining is a common method to identify early apoptotic cells by detecting the translocation of phosphatidylserine (B164497) to the outer cell membrane. nih.govresearchgate.net Flow cytometric analysis has confirmed that Acevaltrate triggers myeloma cell apoptosis in vitro. researchgate.netnih.govresearchgate.net Furthermore, flow cytometry can be used to analyze cell cycle progression by staining cellular DNA with fluorescent dyes like propidium (B1200493) iodide (PI) and determining the proportion of cells in different phases (G1, S, G2/M). fluorofinder.comnih.govresearchgate.net Studies have shown that Acevaltrate promotes apoptosis and inhibits proliferation, which can be further analyzed through cell cycle distribution changes detected by flow cytometry. researchgate.netnih.gov

Immunoprecipitation for Protein-Protein Interactions and Ubiquitination Analysis

Immunoprecipitation (IP) is a technique used to isolate a specific protein and its interacting partners from a cell lysate using an antibody. antibodiesinc.comthermofisher.com This method is valuable for investigating protein-protein interactions and analyzing post-translational modifications like ubiquitination. researchgate.netresearchgate.netncats.ioantibodiesinc.comthermofisher.comselleckchem.com

Research on Acevaltrate's mechanism in myeloma cells has employed immunoprecipitation to examine protein ubiquitination and interactions, specifically focusing on the Otub1/c-Maf axis. researchgate.netnih.govresearchgate.netnih.govselleckchem.com These studies demonstrated that Acevaltrate disrupts the interaction between Otub1 (a deubiquitinase) and c-Maf (a transcription factor), leading to increased polyubiquitination and subsequent degradation of c-Maf. researchgate.netnih.govresearchgate.netnih.govselleckchem.com Immunoprecipitation followed by Western Blot (IP/WB) assays were used to confirm the effect of Acevaltrate on c-Maf polyubiquitination levels. nih.gov Additionally, immunoprecipitation has been used in glioblastoma research to show that Acevaltrate suppresses USP10-mediated deubiquitination of CCND1, resulting in CCND1 protein degradation. researchgate.net

Luciferase Reporter Assays for Transcriptional Activity Measurements

Luciferase reporter assays are widely used tools in molecular biology to study gene expression at the transcriptional level. nih.govbitesizebio.com This method involves cloning a regulatory region of a gene of interest upstream of a luciferase gene in an expression vector. bitesizebio.com When this construct is introduced into cells, the transcriptional activity of the regulatory region drives the expression of the luciferase enzyme. bitesizebio.com Luciferase oxidizes a substrate (luciferin), producing light, which can be quantitatively measured. bitesizebio.com The intensity of the emitted light is directly proportional to the transcriptional activity of the regulatory region being studied. bitesizebio.com This allows researchers to determine if a particular protein or compound influences the expression of the gene of interest. bitesizebio.com

In the study of Acevaltrate, a bioactive screening system was established in HEK293T cells to identify inhibitors of the Otub1/c-Maf axis. nih.govresearchgate.net This system involved the expression of Otub1, c-Maf, and a c-Maf-driven luciferase construct (MARE.Luci). nih.govresearchgate.net The luciferase assay revealed that certain compounds could suppress c-Maf activity. nih.gov Acevaltrate (AVT) was identified through this screen based on its activity against the Otub1/c-Maf/luciferase system. nih.govresearchgate.netd-nb.info Research findings indicate that Acevaltrate disrupts the interaction between Otub1 and c-Maf, inhibiting Otub1 activity, which leads to the polyubiquitination and subsequent degradation of c-Maf. nih.govresearchgate.net Consistently, Acevaltrate inhibits c-Maf transcriptional activity. nih.govresearchgate.net This inhibition of transcriptional activity was demonstrated by the downregulation of c-Maf target genes, including CCND2 and ITGB7, which are key for the growth and survival of myeloma cells. nih.govresearchgate.net

In Vivo Animal Models in Preclinical Pharmacology Research

In vivo animal models serve as essential tools in preclinical research to bridge the gap between in vitro findings and potential clinical applications. nih.govmodernvivo.com They allow for the evaluation of a compound's efficacy and effects within a complex biological system. nih.govemulatebio.com While the use of animal models is subject to ongoing discussion regarding ethical considerations and reproducibility, they remain crucial for studying disease mechanisms and assessing the potential of therapeutic agents. nih.govmodernvivo.comnih.govtaconic.com Significant progress is being made in developing new animal models that better reflect human diseases. modernvivo.com

Xenograft Models for Tumor Growth Inhibition Studies

Xenograft models are a common type of in vivo animal model used in cancer research to evaluate the efficacy of potential anti-cancer agents. These models typically involve the transplantation of human cancer cells or tissues into immunodeficient animals, such as nude mice, allowing the tumor to grow in a living system. nih.govresearchgate.net This provides a relevant environment to study tumor growth and the effects of interventions.

In preclinical studies evaluating Acevaltrate, xenograft models in nude mice have been utilized to assess its anti-myeloma activity in vivo. nih.govresearchgate.net Two independent multiple myeloma (MM) xenograft models were established by subcutaneously inoculating MM cells into nude mice. nih.govresearchgate.net Acevaltrate was subsequently administered to these animals. nih.govresearchgate.net The dynamic changes in tumor sizes and weight were monitored to evaluate the compound's effect on tumor growth. nih.govresearchgate.net

Research findings from these xenograft studies demonstrated that Acevaltrate displayed potent anti-MM activity in vivo. nih.govresearchgate.net Acevaltrate significantly inhibited tumor growth in a time-dependent manner. nih.govresearchgate.net At the endpoint of the experiments, the tumor sizes were markedly smaller in the Acevaltrate-treated groups compared to the vehicle control groups. nih.govresearchgate.net Further analysis of tumor tissues from these models revealed that Acevaltrate treatment led to a marked decrease in the expression levels of c-Maf and its downstream gene CCND2. nih.govresearchgate.net This suggests that the observed impairment of MM tumor growth in vivo is associated with the downregulation of c-Maf, aligning with the in vitro mechanistic studies. nih.govresearchgate.net Acevaltrate administration has also been shown to inhibit tumor growth in mouse xenograft models in the context of suppressing HIF-1α accumulation in cancer cells. nih.govresearchgate.net

A summary of key findings from Acevaltrate xenograft studies is presented in the table below:

Model TypeCell Line UsedAnimal ModelPrimary Outcome MeasuredObserved Effect on Tumor GrowthObserved Effect on c-Maf ExpressionObserved Effect on CCND2 Expression
Multiple Myeloma XenograftMM cellsNude miceTumor size and weight changeSignificant InhibitionDecreasedDecreased

Assessment of Compound Efficacy in Established Disease Models

The in vivo xenograft models described for evaluating Acevaltrate's anti-myeloma activity represent the assessment of the compound's efficacy in established disease models. These models, where tumor growth is already initiated following the inoculation of cancer cells, are used to determine if a compound can halt or slow the progression of the disease.

Studies using these established multiple myeloma xenograft models have shown that Acevaltrate is effective in reducing tumor burden. nih.govresearchgate.net The significant inhibition of tumor growth observed in these models indicates that Acevaltrate possesses efficacy in an in vivo setting against established multiple myeloma tumors. nih.govresearchgate.net The findings from these established disease models provide crucial evidence supporting the potential of Acevaltrate as a therapeutic agent for multiple myeloma. nih.govresearchgate.net The inhibition of tumor growth in mouse xenograft models has also been reported in studies investigating Acevaltrate's effect on HIF-1α accumulation. nih.govresearchgate.net

Advanced Research Perspectives and Future Directions for Acevaltrate

Comprehensive Mechanistic Elucidation through Omics Technologies

While the inhibitory effect of Acevaltrate on HIF-1α accumulation is a significant finding, its complete mechanism of action is not fully understood. researchgate.net A deeper, more holistic understanding requires the application of high-throughput "omics" technologies. nih.gov These approaches can provide an unbiased, system-wide view of the molecular changes induced by Acevaltrate in cancer cells, moving beyond single-target analyses. frontiersin.orgfrontiersin.org

Transcriptomics: RNA sequencing (RNA-seq) can be employed to map the global gene expression changes in cancer cells following Acevaltrate treatment. This could reveal the upregulation of tumor suppressor genes or the downregulation of oncogenes that are not currently associated with the compound, providing a broad picture of the cellular pathways being perturbed.

Proteomics: Techniques like mass spectrometry-based proteomics can identify and quantify thousands of proteins, offering a direct look at the functional machinery of the cell. This would allow researchers to see how Acevaltrate affects the expression levels of proteins involved in apoptosis, cell cycle control, and metabolic pathways, validating findings from transcriptomics and uncovering post-transcriptional regulatory mechanisms. nih.gov

Metabolomics: As a potent modulator of cellular processes, Acevaltrate likely induces significant shifts in cellular metabolism. Metabolomics studies can identify and quantify changes in small-molecule metabolites, offering insights into how Acevaltrate impacts cancer cell energy production, biosynthetic pathways, and oxidative stress responses. researchgate.net

By integrating data from these different omics layers, researchers can construct a comprehensive network of Acevaltrate's molecular interactions, leading to a more complete mechanistic understanding and the identification of novel biomarkers. frontiersin.orgfrontiersin.org

Table 1: Application of Omics Technologies in Acevaltrate Research
Omics TechnologyObjectivePotential InsightsKey Techniques
Transcriptomics To analyze global changes in gene expression.Identification of modulated oncogenes and tumor suppressor genes; discovery of affected signaling pathways.RNA-Sequencing (RNA-seq), Microarrays
Proteomics To study the entire protein complement of a cell.Quantification of proteins involved in apoptosis, cell cycle, and stress responses; understanding post-translational modifications.Mass Spectrometry (MS), 2D-PAGE
Metabolomics To profile small-molecule metabolites.Elucidation of impacts on cancer metabolism, such as glycolysis and mitochondrial respiration; identification of metabolic vulnerabilities.Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS)

Exploration of Novel Therapeutic Targets and Signaling Networks Beyond Current Findings

Current research has identified HIF-1α and the downstream mTOR signaling pathway as key targets of Acevaltrate. nih.gov Specifically, Acevaltrate has been shown to suppress the phosphorylation of mammalian target of rapamycin (B549165) (mTOR), ribosomal protein S6 kinase (p70S6K), and eIF4E binding protein-1 (4E-BP1). nih.govresearchgate.net It also inhibits Na+/K+-ATPase and H+/K+-ATPase activity. chemfaces.comglpbio.com Future research should aim to discover additional molecular targets and signaling networks to broaden the therapeutic applicability of Acevaltrate.

Potential avenues for exploration include:

Cell Cycle Regulation: Investigating whether Acevaltrate directly interacts with key cell cycle proteins like cyclins and cyclin-dependent kinases (CDKs) that govern cell proliferation.

Apoptosis Pathways: Beyond the general promotion of apoptosis, detailed studies are needed to determine if Acevaltrate modulates specific proteins in the intrinsic (e.g., Bcl-2 family proteins) or extrinsic (e.g., death receptors) apoptotic pathways.

Tumor Microenvironment: Exploring the effect of Acevaltrate on the complex interplay between cancer cells and their surrounding environment, including its potential to modulate cytokine signaling networks, inhibit angiogenesis, or alter immune cell function within the tumor microenvironment. mdpi.com

Other Kinase Pathways: Many cancers are driven by aberrant kinase signaling. nih.gov Screening Acevaltrate against a panel of cancer-relevant kinases could uncover novel targets in pathways such as MAPK/ERK or PI3K/Akt, which are central to tumor growth and survival. nih.gov

Table 2: Known and Potential Therapeutic Targets for Acevaltrate
Target CategoryKnown Targets/PathwaysPotential Future Targets/Pathways for Investigation
Hypoxia Signaling HIF-1α protein accumulation nih.govresearchgate.netUpstream regulators of HIF-1α; other hypoxia-related factors.
Kinase Signaling mTOR/p70S6K/4E-BP1 pathway nih.govPI3K/Akt pathway, MAPK/ERK pathway, STAT3 signaling. mdpi.comnih.gov
Ion Transport Na+/K+-ATPase, H+/K+-ATPase chemfaces.comglpbio.comOther P-type ATPases or ion channels critical for cancer cell function.
Cell Death & Proliferation General apoptosis induction and proliferation inhibition nih.govSpecific Bcl-2 family proteins, caspases, CDK/cyclin complexes.

Innovative Methodological Approaches in Natural Product Research and Discovery

Advancing Acevaltrate research requires moving beyond traditional single-compound, single-target evaluation methods. Modern, innovative approaches can accelerate the discovery process and provide deeper insights into the complex biological activities of natural products. nih.gov

Network Pharmacology: This computational approach can be used to build a comprehensive interaction network between the chemical components of an extract (like those from Valeriana) and multiple biological targets. nih.gov It can help predict the mechanisms of action, identify key active compounds, and explain the synergistic effects of complex natural mixtures.

High-Throughput Screening (HTS) and High-Content Screening (HCS): These automated platforms allow for the rapid testing of Acevaltrate and related compounds against large libraries of cell lines or molecular targets. HCS, in particular, uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters, providing rich, multi-dimensional data on the compound's effects.

Chemical Genomics and Proteomics: Techniques like thermal proteome profiling (TPP) or activity-based protein profiling (ABPP) can identify direct protein targets of Acevaltrate within the native cellular environment, helping to distinguish primary effects from secondary, downstream consequences.

Synthetic Biology: Engineering microorganisms to produce Acevaltrate or its analogues could provide a sustainable and scalable source for research and development, overcoming the limitations of relying on plant extraction. researchgate.net

These innovative tools can help overcome the conceptual and technological hurdles that have historically hindered natural product research, paving the way for more efficient drug discovery and development. nih.govmdpi.com

Translational Research Avenues for Acevaltrate-Based Therapies

Translating promising preclinical findings into clinical applications is a critical step in drug development. astellas.come-century.us For Acevaltrate, this involves a strategic and multi-faceted approach to bridge the gap between laboratory research and patient treatment. nih.gov

Key translational research avenues include:

Biomarker Development: A crucial goal is to identify predictive biomarkers that can indicate which tumors are most likely to respond to Acevaltrate. Given its mechanism, the expression level of HIF-1α or the activation status of the mTOR pathway could serve as initial candidates. These biomarkers are essential for designing targeted clinical trials and personalizing treatment. astrazeneca.com

Advanced Preclinical Models: Moving beyond standard cancer cell lines, research should utilize more clinically relevant models. This includes patient-derived xenografts (PDXs) and organoid models, which better recapitulate the heterogeneity and microenvironment of human tumors. Testing Acevaltrate in these models can provide more accurate predictions of its efficacy. novartis.com

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Rigorous PK/PD studies are necessary to understand how Acevaltrate is absorbed, distributed, metabolized, and excreted, and to correlate its concentration with its biological effects over time. astellas.com This information is vital for establishing a potential therapeutic window.

Innovative Clinical Trial Design: Early-phase "window-of-opportunity" studies could be designed to assess the biological effects of Acevaltrate on tumor tissue in patients between the time of diagnosis and surgery. astrazeneca.com This allows for the direct measurement of target engagement (e.g., reduction in HIF-1α levels) in humans.

Investigation of Synergistic Effects of Acevaltrate in Combination Studies

Cancer is often treated with a combination of therapies to enhance efficacy and overcome drug resistance. nih.govresearchgate.net Given its specific mechanism of action, Acevaltrate is a strong candidate for combination studies. The inhibition of HIF-1α can be particularly effective when combined with other treatments.

Rationale for Combination: Hypoxia (low oxygen), which stabilizes HIF-1α, is a known driver of resistance to both chemotherapy and radiation therapy. By inhibiting HIF-1α, Acevaltrate could re-sensitize hypoxic tumor cells to these conventional treatments.

Potential Combinations:

With Chemotherapy: Combining Acevaltrate with standard chemotherapeutic agents could enhance their cytotoxicity, particularly in the hypoxic core of solid tumors. mdpi.com

With Anti-Angiogenic Agents: Drugs that target blood vessel formation can sometimes increase tumor hypoxia. Combining these agents with a HIF-1α inhibitor like Acevaltrate could create a powerful synergistic anti-tumor effect.

With Targeted Therapies: Pairing Acevaltrate with other targeted drugs, such as inhibitors of the PI3K/Akt pathway, could lead to a more complete shutdown of cancer growth and survival signals. researchgate.net

The potential for synergy should be systematically evaluated in preclinical models using methods like the Chou-Talalay combination index to determine if the combined effect is additive or synergistic. nih.gov Successful combinations could offer improved therapeutic outcomes with potentially lower toxicity compared to monotherapies. mdpi.com

Table 3: Potential Combination Therapies with Acevaltrate
Combination ClassExample Agent(s)Rationale for Synergy
Conventional Chemotherapy Cisplatin, DoxorubicinAcevaltrate may overcome hypoxia-induced chemoresistance by inhibiting HIF-1α. mdpi.com
Anti-Angiogenic Therapy BevacizumabBlocks escape mechanisms by targeting the hypoxic response that can be induced by anti-angiogenic agents.
Targeted Kinase Inhibitors PI3K/mTOR inhibitorsDual targeting of the mTOR pathway and its upstream regulator HIF-1α could lead to a more potent anti-proliferative effect. researchgate.net
Radiation Therapy N/AInhibition of HIF-1α can increase the oxygenation of tumors, making them more sensitive to radiation damage.

Q & A

Q. What analytical methods are recommended for quantifying Acevaltrate in plant extracts, and how are they validated?

Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is the standard method, using validated protocols for peak identification and quantification. For example, studies on Valeriana jatamansi chemotypes utilized HPLC with C18 columns and gradient elution systems to separate Acevaltrate from co-occurring valepotriates like valtrate and baldrinal . Method validation includes linearity checks (R² > 0.99), recovery tests (85–115%), and precision assessments (RSD < 5%) to ensure reproducibility.

Q. What are the primary pharmacological mechanisms of Acevaltrate identified in preclinical studies?

Acevaltrate exhibits cytotoxicity via Na+/K+-ATPase inhibition (IC₅₀ = 22.8–42.3 μM in rat tissues) and apoptosis induction in cancer cells. In multiple myeloma (MM), it disrupts the Otub1/c-Maf interaction, leading to proteasomal degradation of c-Maf, a transcription factor critical for MM survival . Mechanistic studies employ siRNA knockdown, co-immunoprecipitation, and luciferase reporter assays to validate target engagement.

Q. Which in vitro models are commonly used to assess Acevaltrate’s cytotoxicity and therapeutic potential?

Human cancer cell lines such as GLC4 (small-cell lung cancer) and COLO320 (colorectal adenocarcinoma) are standard models, with IC₅₀ values ranging from 1–6 μM . Dose-response curves are generated using MTT or resazurin assays, with normalization to untreated controls. Parallel testing in non-cancerous cell lines (e.g., HEK293) ensures selectivity.

Q. How do extraction methodologies impact Acevaltrate yield from Valeriana species?

Ultrasonic-assisted extraction (UAE) with ethanol/water mixtures (70–80% v/v) optimizes yield, balancing solubility and compound stability. Soxhlet extraction risks thermal degradation, while supercritical CO₂ methods require polarity modifiers. Post-extraction, preparative TLC or semi-preparative HPLC isolates Acevaltrate from complex matrices .

Q. What statistical approaches are used to analyze variability in Acevaltrate content across chemotypes?

Multivariate analyses, including AMMI (Additive Main Effects and Multiplicative Interaction) and BLUP (Best Linear Unbiased Prediction), account for genotype-environment interactions. For example, chemotype stability studies on Valeriana jatamansi reported 43.5% phenotypic variation explained by genetic factors, with residual variation attributed to environmental stressors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values of Acevaltrate across cancer cell lines?

Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or cell line heterogeneity. Standardized protocols (e.g., 48-hour exposure in serum-free media) and cross-laboratory validation are critical. Meta-analyses using mixed-effects models can quantify variability sources, while RNA-seq profiling identifies resistance markers like ATP-binding cassette transporters .

Q. What experimental designs are optimal for studying Acevaltrate’s effects on protein-protein interactions like Otub1/c-Maf?

Structure-activity relationship (SAR) studies combined with molecular docking (e.g., AutoDock Vina) identify binding interfaces. Surface plasmon resonance (SPR) quantifies binding affinity (KD), while Förster resonance energy transfer (FRET) assays monitor real-time interaction dynamics in MM cells . CRISPR-Cas9 knockout models confirm pathway specificity.

Q. What multi-omics strategies are recommended to explore Acevaltrate’s systemic effects?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or UHPLC-QTOF) to map signaling networks. For example, network pharmacology analyses linked Acevaltrate’s anti-MM effects to downregulation of PI3K/AKT and NF-κB pathways . Pathway enrichment tools (e.g., DAVID, Metascape) prioritize targets, while machine learning (e.g., Random Forest) predicts off-target effects.

Q. How do environmental factors versus genetic factors influence Acevaltrate biosynthesis in Valeriana jatamansi?

Multi-environment trials (METs) with genotype × environment (G×E) interaction models reveal that 60–70% of Acevaltrate variation is genetic, while drought and soil pH modulate secondary metabolite production. Chemometric tools like PCA (Principal Component Analysis) and MTSI (Multi-Trait Stability Index) identify stable high-yielding chemotypes (e.g., A/B/31, U/B/1) for cultivation .

Q. What in silico approaches are validated for predicting Acevaltrate’s molecular targets?

Pharmacophore modeling (e.g., PharmaGist) and reverse docking (e.g., DRAR-CPI) screen against human proteome databases. Molecular dynamics simulations (e.g., GROMACS) assess binding stability, while systems biology platforms (e.g., Cytoscape) reconstruct interaction networks. Experimental validation via kinase profiling (e.g., KINOMEscan) confirms predicted targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.